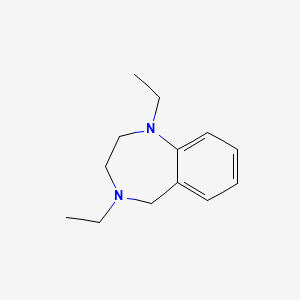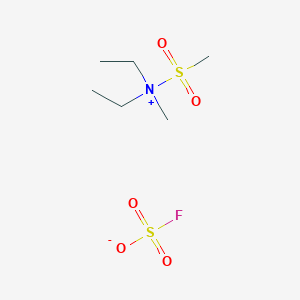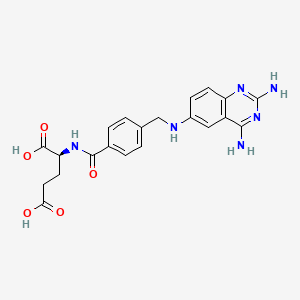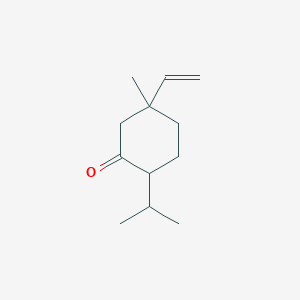
1,4-Diethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and muscle relaxant properties. This particular compound is characterized by its unique structure, which includes a diethyl substitution at the 1 and 4 positions of the benzodiazepine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diethylamine with a suitable benzophenone derivative, followed by cyclization under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques. These methods allow for the efficient and scalable synthesis of the compound, ensuring consistent quality and high yield. The use of automated systems and precise control over reaction parameters are key advantages of industrial production methods.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Diethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: The benzodiazepine ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can result in various substituted benzodiazepines with different pharmacological properties.
Applications De Recherche Scientifique
1,4-Diethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other benzodiazepine derivatives.
Biology: The compound is used in studies related to its pharmacological effects on biological systems.
Medicine: Research on its potential therapeutic applications, such as anxiolytic and hypnotic effects, is ongoing.
Industry: The compound is used in the development of new pharmaceuticals and chemical intermediates.
Mécanisme D'action
The mechanism of action of 1,4-Diethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The molecular targets and pathways involved include the modulation of chloride ion channels, which results in hyperpolarization of neuronal membranes and reduced neuronal excitability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: Known for its anxiolytic and muscle relaxant properties.
Clonazepam: Used primarily for its anticonvulsant effects.
Oxazepam: Commonly prescribed for anxiety and insomnia.
Uniqueness
1,4-Diethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is unique due to its specific diethyl substitution, which may confer distinct pharmacological properties compared to other benzodiazepines. This structural variation can influence its binding affinity to the GABA receptor and its overall pharmacokinetic profile.
Propriétés
Numéro CAS |
57247-60-6 |
|---|---|
Formule moléculaire |
C13H20N2 |
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
1,4-diethyl-3,5-dihydro-2H-1,4-benzodiazepine |
InChI |
InChI=1S/C13H20N2/c1-3-14-9-10-15(4-2)13-8-6-5-7-12(13)11-14/h5-8H,3-4,9-11H2,1-2H3 |
Clé InChI |
KOLSWCJZPKTQOG-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(C2=CC=CC=C2C1)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(2-Methylpropyl)sulfanyl]aniline](/img/structure/B14633429.png)





![[2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)phenyl]acetic acid](/img/structure/B14633455.png)
![Bicyclo[2.1.0]pent-2-en-5-one](/img/structure/B14633462.png)

